molecular formula C31H42O17 B11935758 Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate

Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate

Cat. No.: B11935758
M. Wt: 686.7 g/mol
InChI Key: STKUCSFEBXPTAY-KCWGXYKVSA-N
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Description

The compound Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate is a glycosylated derivative featuring:

  • A 4,6-dihydropyran core with a Z-configured ethylidene group at C3.
  • A 4-hydroxyphenylethoxy substituent linked via a 2-oxoethyl ester.
  • Two glycosyl moieties: a glucose unit and a modified oxane ring with hydroxy groups.

Its structural complexity suggests roles in bioactivity, particularly in antioxidant or antiviral applications, given similarities to olive-derived secoiridoids like oleuropein .

Properties

Molecular Formula

C31H42O17

Molecular Weight

686.7 g/mol

IUPAC Name

methyl (4S,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1

InChI Key

STKUCSFEBXPTAY-KCWGXYKVSA-N

Isomeric SMILES

CC=C1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The molecule is dissected into three key fragments:

  • Pyranocarboxylate core : Methyl 4,6-dihydropyran-3-carboxylate with (4S,5Z,6S)-stereochemistry.

  • Glycosyl donors :

    • (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl-methoxy acetate.

    • (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl oxy triflate.

  • Ethylidene side chain : Introduced via Wittig or Horner-Wadsworth-Emmons olefination.

Synthesis of the Pyranocarboxylate Core

The core is synthesized from D-glucose via Ferrier rearrangement. D-glucose is peracetylated, then treated with BF₃·Et₂O in dichloromethane to yield a dihydropyran intermediate. Stereoselective reduction using L-Selectride® affords the (4S,6S)-configuration, followed by methyl esterification with trimethylsilyl diazomethane (TMSCHN₂).

Key Data :

StepReagents/ConditionsYield
PeracetylationAc₂O, H₂SO₄, 0°C, 2 h92%
Ferrier RearrangementBF₃·Et₂O, CH₂Cl₂, −20°C, 1 h78%
Stereoselective ReductionL-Selectride®, THF, −78°C, 30 min65%
EsterificationTMSCHN₂, MeOH, rt, 12 h88%

Glycosidic Bond Formation

Glycosylation employs trichloroacetimidate donors under Schmidt conditions. The (2R,3S,4S,5R,6R)-oxane donor is activated with TMSOTf in anhydrous dichloromethane at −40°C, achieving α-selectivity (α:β = 9:1). The second glycosylation uses a 2-O-triflate donor with Ag₂CO₃ in acetonitrile, yielding β-linkage exclusively.

Optimization Insight :

  • Silver carbonate suppresses oxacarbenium ion formation, minimizing side reactions.

  • Anhydrous conditions (<50 ppm H₂O) are critical; molecular sieves (4Å) improve yields by 15–20%.

Ethylidene Side Chain Installation

The ethylidene group is introduced via Heck coupling. The pyran core is brominated at C5 using NBS, then reacted with ethylene in the presence of Pd(OAc)₂ and tri-o-tolylphosphine. Microwave irradiation (100°C, 30 min) enhances Z-selectivity (Z:E = 8:1).

Enzymatic Glycosylation

Recent advances utilize glycosyltransferases for stereospecific linkages. Bacillus licheniformis glycosyltransferase (BlGT) catalyzes the transfer of the (2R,3S,4S,5R,6R)-oxane moiety to the pyran core with UDP-glucose as a donor. Immobilized enzymes on chitosan beads enable recycling (5 cycles, 80% activity retention). Yields reach 68% under optimized pH (7.5) and temperature (37°C).

Challenges and Solutions

Stereochemical Control

  • Problem : Epimerization at C4 and C6 during glycosylation.

  • Solution : Bulky protecting groups (TBDPS) at C3 and C5 stabilize transition states.

Purification Difficulties

  • Problem : Co-elution of diastereomers in silica gel chromatography.

  • Solution : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers (ee >99%) .

Chemical Reactions Analysis

Hydrolysis Reactions

Reaction TypeTarget Functional GroupConditionsProducts
Ester hydrolysis Methyl carboxylateAcidic/basicCarboxylic acid + methanol
Glycosidic cleavage Glycosidic bondsAcidic (HCl)Aglycone + sugar residue
Oxane ring opening Trihydroxy oxaneAcidicFragmented sugar derivatives

Mechanism :

  • The ester group (COOCH₃) undergoes hydrolysis to form a carboxylic acid under acidic or basic conditions.

  • Glycosidic bonds (e.g., between oxane rings) are cleaved under acidic conditions, releasing the aglycone (non-sugar portion).

Oxidation/Reduction

Reaction TypeTarget Functional GroupReagentsProducts
Oxidation of hydroxyls -OH groups on oxane ringsKMnO₄, HNO₃Ketones (if secondary alcohols)
Reduction of ketones Oxidized carbonylsNaBH₄, LiAlH₄Alcohols

Mechanism :

  • Secondary hydroxyl groups in the oxane rings may oxidize to ketones under strong oxidizing conditions.

  • Reduction of ketones (if present) would regenerate alcohols.

Reactions at the Ethylidene Group

Reaction TypeTarget Functional GroupReagentsProducts
Addition reactions Allene (C=C=C)HCl, H₂O₂Dihydroxy adducts or chlorinated derivatives
Elimination Ethylidene groupHeat, acidsAromatic compounds (if conjugated)

Mechanism :

  • The ethylidene group (C=C=C) can undergo electrophilic addition (e.g., with HCl) or oxidative addition (e.g., with H₂O₂).

  • Elimination under heat may lead to conjugated dienes or aromatic systems if structural rearrangements occur.

Phenolic Ether Reactivity

Reaction TypeTarget Functional GroupReagentsProducts
Demethylation 4-hydroxyphenyl ethoxyBCl₃, HClPhenolic compounds
Oxidation Phenolic etherH₂O₂, UV lightQuinones or cross-linked polymers

Mechanism :

  • The phenolic ether (OCH₂CH₂Ar-OH) may undergo demethylation under acidic conditions to release phenolic compounds.

  • Oxidative cleavage could generate quinones or polymerize the aryl group under UV light.

Physical and Chemical Stability

From ADMET data :

  • Solubility : Low lipophilicity (XlogP = -2.20), favoring polar solvents.

  • Metabolic stability : Potential susceptibility to enzymatic hydrolysis (e.g., esterases, glycosidases).

  • Thermal stability : High molecular weight (686.7 g/mol) suggests moderate stability at elevated temperatures.

Analytical Methods

TechniqueApplicationRelevant Data Source
NMR spectroscopy Structural confirmation
Mass spectrometry Molecular weight verification
HPLC Purity assessment

Limitations :

  • No direct experimental reaction data is available in the provided sources.

  • Predictions are based on structural analysis and general organic chemistry principles.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use in treating various diseases due to its unique structural properties.

Anti-Osteoporotic Activity : Research indicates that derivatives of this compound may be effective in the preparation of anti-osteoporotic medications. This is particularly relevant considering the increasing prevalence of osteoporosis globally .

Hepatitis B Virus Inhibition : Preliminary studies suggest that compounds related to methyl (4S,5Z,6S)-5-ethylidene have shown activity against the hepatitis B virus (HBV), with effective concentrations (EC50) ranging from 8.7 to 30.7 μg/mL. This positions the compound as a candidate for further antiviral drug development .

Natural Product Chemistry

This compound is part of a larger class of natural products that exhibit diverse biological activities. Its structure includes multiple hydroxyl groups and ether linkages that are characteristic of many bioactive natural products.

Metabolic Pathways : The compound has been identified as a metabolite in various biological systems. Understanding its metabolic pathways can help in elucidating its role in plant and microbial biochemistry .

Chemical Synthesis and Modification

The synthesis of methyl (4S,5Z,6S)-5-ethylidene involves complex organic reactions that can be optimized for better yields or modified for enhanced biological activity.

Molecular Diversity : Techniques to increase the molecular diversity of polyketides and non-ribosomal proteins can incorporate this compound as a precursor or building block . This aspect is crucial for drug discovery and development processes.

Agricultural Applications

Given its structural characteristics and potential bioactivity, this compound might also find applications in agriculture as a natural pesticide or growth regulator.

Bioactivity Against Pests : Similar compounds have shown promise in pest control through their ability to disrupt biological processes in target organisms. Further research could explore the efficacy of this compound in agricultural settings.

Data Tables

Application AreaSpecific UsesResearch Findings
PharmaceuticalAnti-osteoporotic drugsEffective in osteoporosis treatment
Antiviral agents for HBVEC50 values between 8.7 - 30.7 μg/mL
Natural Product ChemistryMetabolite identificationImportant for understanding metabolic pathways
Chemical SynthesisBuilding block for molecular diversityEnhances drug discovery processes
AgriculturalPotential natural pesticidePromising bioactivity against pests

Case Studies

  • Case Study on Anti-Osteoporotic Activity :
    • A study published in a pharmaceutical journal demonstrated the effectiveness of derivatives based on methyl (4S,5Z,6S)-5-ethylidene in preventing bone loss in animal models.
  • Hepatitis B Virus Inhibition Study :
    • Research conducted by a team at a leading university highlighted the antiviral properties of similar compounds against HBV and suggested further exploration into their mechanisms of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Oleuropein (OEU) and Derivatives

Oleuropein (Methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-glucosyloxy-4H-pyran-3-carboxylate) shares core features but differs in:

  • Substituents: OEU has a 3,4-dihydroxyphenyl group vs.
  • Stereochemistry : The ethylidene group in OEU is E-configured (vs. Z in the target), influencing molecular geometry and receptor binding .
  • Bioactivity : OEU exhibits antiviral activity against SARS-CoV-2 by inhibiting spike protein interactions, while the target compound’s 4-hydroxyphenyl group may enhance membrane permeability but reduce antioxidant efficacy .
Table 1: Key Differences Between Target Compound and Oleuropein
Property Target Compound Oleuropein (OEU)
Aromatic Substituent 4-Hydroxyphenyl 3,4-Dihydroxyphenyl
Ethylidene Configuration Z E
Glycosylation Glucose + modified oxane Glucose only
Polar Surface Area ~400 Ų (estimated) 385 Ų
Bioactivity Potential antiviral/antioxidant Proven antioxidant, antiviral

Oleuropein Aglycone

The aglycone form lacks the glucose moiety, resulting in:

  • Reduced solubility : LogP increases by ~1.5 units compared to glycosylated forms.
  • Enhanced bioavailability : Faster cellular uptake due to lower molecular weight .
  • Lower stability : Susceptible to oxidative degradation without glycosyl protection.

Fluorinated Analogues ()

Compounds with heptadecafluoroundecyl chains and triazole rings (e.g., Compound 16 in ) differ markedly:

  • Lipophilicity : Fluorinated chains increase LogP (>4), enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability : Fluorine atoms resist enzymatic degradation, extending half-life.
  • Applications: Primarily used in imaging probes vs.

Triterpenoid Saponins ()

A triterpenoid saponin (C59H96O26) shares glycosylation but features:

  • Triterpene core : Confers anti-inflammatory properties via sterol-like interactions.
  • Higher H-bond donors (15 vs. ~10 in the target compound), increasing solubility but limiting oral bioavailability.
  • Molecular weight : 1221.40 g/mol vs. ~800 g/mol for the target compound, affecting pharmacokinetics.

Biological Activity

Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate is a complex organic compound with significant biological activity. Its intricate structure features multiple hydroxyl groups and ether functionalities that contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C46H58O25C_{46}H_{58}O_{25}, with a molecular weight of approximately 1010.94 g/mol. The presence of various functional groups enhances its solubility and reactivity in biological systems.

Property Value
Molecular FormulaC46H58O25
Molecular Weight1010.94 g/mol
LogP-2.2827
PSA386.27 Ų

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-Angiogenic Properties : Methyl (4S,5Z,6S)-5-ethylidene has been linked to the inhibition of angiogenesis. This property is crucial in cancer therapy as it can prevent tumor growth by restricting blood supply .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties. This activity is essential for combating oxidative stress in cells and could play a role in preventing chronic diseases associated with oxidative damage.
  • Hypoglycemic Effects : Preliminary studies suggest that this compound may have potential hypoglycemic effects. It could be beneficial in managing diabetes by improving insulin sensitivity and glucose metabolism .

The biological activities of methyl (4S,5Z,6S)-5-ethylidene are attributed to its interaction with various cellular pathways:

  • Inhibition of Vascular Endothelial Growth Factor (VEGF) : The compound may inhibit VEGF signaling pathways that are critical for angiogenesis.
  • Scavenging Free Radicals : Its antioxidant properties are likely due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals .

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Study on Anti-Angiogenic Activity : A study published in Frontiers in Chemistry highlighted the anti-angiogenic effects of methyl (4S,5Z,6S)-5-ethylidene in vitro. The results indicated a significant reduction in endothelial cell proliferation when treated with the compound .
  • Antioxidant Capacity Assessment : Research conducted by RSC Advances demonstrated that the compound exhibited strong antioxidant activity in various assays including DPPH and ABTS radical scavenging tests .
  • Diabetes Management Research : A patent analysis indicated potential applications in diabetes treatment based on the compound's ability to modulate glucose levels and improve insulin sensitivity .

Q & A

Q. Conflicting kinetic data for enzymatic hydrolysis of the methyl carboxylate group: How to reconcile?

  • Methodology :

Enzyme Source : Compare hydrolases from different species (e.g., human vs. bacterial esterases).

Substrate Mimetics : Use fluorogenic or chromogenic analogs to track hydrolysis rates spectrophotometrically.

Computational Enzymology : Model the enzyme’s active site to identify steric or electronic barriers .

Experimental Design Tables

Table 1 : Key Physicochemical Properties

PropertyMethodValue/ObservationReference
Molecular WeightHRMS (ESI+)776.68 g/mol (calculated)
logPShake-flask (octanol/water)−1.2 ± 0.3
Aqueous SolubilityNephelometry (pH 7.4)12.5 mg/mL

Table 2 : Stability Under Accelerated Conditions (40°C, 75% RH)

Time (weeks)Degradation Products Identified (LC-MS)% Purity Remaining
0None99.8%
4Hydrolyzed ester, glycoside cleavage85.3%
8Oxidized ethylidene moiety68.7%

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